![molecular formula C9H14F2N2O B1449837 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine CAS No. 2000606-30-2](/img/structure/B1449837.png)
1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine and piperidine rings in separate steps, followed by the introduction of the carbonyl groups and the fluorine atoms. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an azetidine ring attached to a piperidine ring via a carbonyl group. The piperidine ring is substituted with two fluorine atoms at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine groups in the azetidine and piperidine rings, the carbonyl groups, and the fluorine atoms. The carbonyl groups could undergo reactions typical of amides, such as hydrolysis. The fluorine atoms might make the molecule more electrophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which share some structural similarities with 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, are extensively used in industrial applications due to their unique properties. The environmental degradation of these chemicals, including their microbial degradation pathways and the formation of perfluoroalkyl acids (PFAAs), has been a significant area of research. Studies focus on understanding the environmental fate, biodegradability, and the impact of microbial actions on these compounds, which can form persistent and toxic degradation products such as PFOA and PFOS (Liu & Avendaño, 2013).
Synthesis and Transformation in Medicinal Chemistry
In medicinal chemistry, the synthesis and transformation of cyclic β-amino acids, which can be structurally related to 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, are crucial for developing new pharmaceuticals. These processes utilize various metathesis reactions to create alicyclic β-amino acids or other densely functionalized derivatives. This research highlights the importance of selective and stereocontrolled methodologies in synthesizing compounds with potential drug applications (Kiss et al., 2018).
Therapeutic Potential in Acute Myelogenous Leukemia
The therapeutic efficacy of compounds in treating specific diseases, such as acute myelogenous leukemia (AML), can also shed light on the potential medical applications of structurally related compounds like 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine. Clinical studies on drugs like 5-azacytidine have shown significant antitumor activity against AML, suggesting the potential for related compounds to be explored for their therapeutic effects (Von Hoff, Slavik, & Muggia, 1976).
Safety and Hazards
Future Directions
properties
IUPAC Name |
azetidin-2-yl-(4,4-difluoropiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)2-5-13(6-3-9)8(14)7-1-4-12-7/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBJIHFCVBYOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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